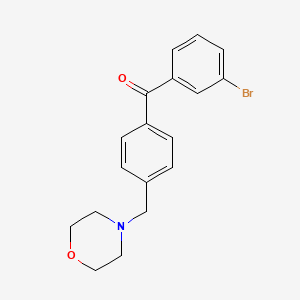
3-Bromo-4'-morpholinomethyl benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18BrNO2. It belongs to the family of benzophenone derivatives and is characterized by the presence of a bromine atom at the 3-position and a morpholinomethyl group at the 4’-position of the benzophenone core. This compound is utilized extensively in scientific research due to its unique structure and properties
生物活性
3-Bromo-4'-morpholinomethyl benzophenone is a synthetic compound derived from the benzophenone family, notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H18BrN
- Molecular Weight : 319.23 g/mol
The presence of a bromine atom and a morpholinomethyl group at specific positions on the benzophenone structure significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The bromine atom enhances electrophilic character, facilitating covalent interactions with nucleophilic sites in proteins. The morpholinomethyl group may enhance solubility and bioavailability, allowing for better cellular uptake.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Protein Binding : Interaction with protein targets can alter their functional states, impacting various biological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells. For instance, it has demonstrated cytotoxic effects against various cancer cell lines such as HeLa and MCF-7.
Cell Line IC50 (µM) Effect HeLa 8.5 ± 0.2 Cytotoxic MCF-7 9.2 ± 0.3 Cytotoxic - Antimicrobial Activity : The compound has shown potential against a range of bacterial strains, suggesting its utility as an antimicrobial agent.
Case Studies and Research Findings
-
Anticancer Activity Study :
A study evaluated the effects of this compound on Jurkat cells (a T-cell leukemia line). The results indicated significant inhibition of cell proliferation with an IC50 value of approximately 6.7 µM. Flow cytometry analysis revealed that the compound induced cell cycle arrest in the sub-G1 phase, indicating apoptosis. -
Antimicrobial Efficacy :
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) ranging from 12 to 25 µg/mL, demonstrating effectiveness comparable to standard antibiotics.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | IC50 (µM) Anticancer Activity | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 6.7 | 12 - 25 |
| 4-Bromo-benzophenone | 10.5 | 15 - 30 |
| Benzophenone | >20 | >30 |
特性
IUPAC Name |
(3-bromophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFMSGJEXMCFAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642629 |
Source


|
| Record name | (3-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-90-9 |
Source


|
| Record name | Methanone, (3-bromophenyl)[4-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














